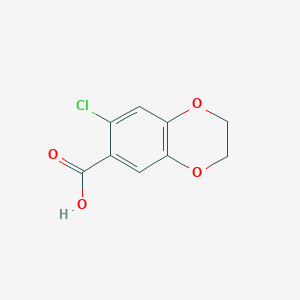

6-Chloro-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “6-Chloro-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid” were not found, there are general methods for synthesizing similar compounds. For instance, enantioselective synthesis of 2-substituted 1,4-benzodioxanes has been achieved using chiral catalysts . Another method involves the intramolecular C-alkylation of N-carbalkoxymethylbenzenesulfonamide .

Scientific Research Applications

Synthesis and Biological Activity

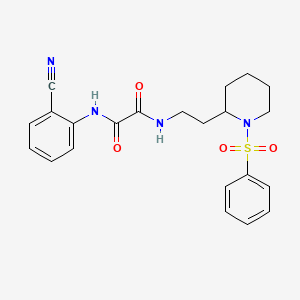

6-Chloro-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid serves as a precursor in the synthesis of compounds with significant biological activities. For example, studies have synthesized derivatives that exhibited antibacterial and antifungal properties, highlighting the potential of these compounds in developing new antimicrobial agents. The synthesis involves condensation and amination reactions leading to compounds that were tested against microorganisms like Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and Aspergillus clavatus, showing good to moderate activity (Chavan & Pai, 2007) .

Chemical Transformations and Derivatives

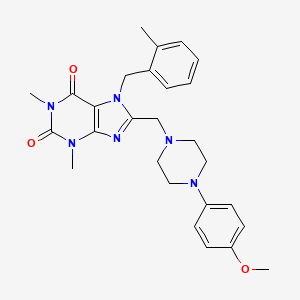

Research on this compound derivatives involves exploring their chemical transformations and evaluating their potential as intermediates for further synthesis. These activities underscore the versatility of these compounds in organic synthesis and their role in generating a variety of structurally diverse molecules with potential pharmacological activities. For instance, studies have focused on the synthesis, optical resolution, and absolute configuration of these compounds, providing a foundation for the development of antilipidemic drugs and other therapeutic agents (Loiodice et al., 1995) .

Antimicrobial and Anti-inflammatory Properties

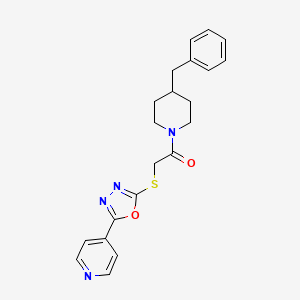

Derivatives of this compound have been studied for their antimicrobial and anti-inflammatory properties. These compounds have been synthesized and evaluated for their in vitro and in vivo activities, demonstrating their potential in treating infections and inflammatory conditions. This includes the investigation of their activities against specific pathogens and the evaluation of their effects in relevant animal models, showcasing their potential therapeutic benefits (Vazquez, Rosell, & Pujol, 1997) .

properties

IUPAC Name |

6-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAKHISFLPLEBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2688174.png)

![1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2688179.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2688180.png)

![Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2688181.png)

![3-(4-Methylbenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2688190.png)

![3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2688194.png)

![2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688195.png)